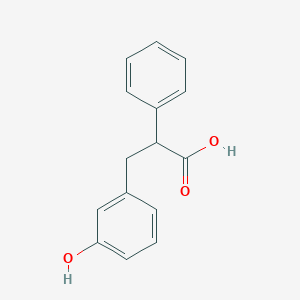
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxyphenyl)propanoic acid is a flavonoid metabolite formed by human microflora . It is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins, which are abundant in chocolate, by the microflora in the colon . It is suspected to have antioxidant properties . It is also a probable metabolite of m-tyrosine (3-hydroxyphenylalanine) and is reported as an excretion product of the anaerobic bacteria of the Clostridium genus .
Synthesis Analysis
An improved method to synthesize 3-(3-Hydroxyphenyl)propanoic acid (HPHPA) has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction. The synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature that requires specialized equipment, flammable materials, and high-pressure reaction vessels .
Molecular Structure Analysis
The molecular formula of 3-(3-Hydroxyphenyl)propanoic acid is C9H10O3 . The IUPAC name is 3-(3-hydroxyphenyl)propanoic acid . The InChI is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) . The Canonical SMILES is C1=CC(=CC(=C1)O)CCC(=O)O .
Chemical Reactions Analysis
3-(3-Hydroxyphenyl)propanoic acid is one of the major metabolites of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins by the microflora in the colon .
Physical And Chemical Properties Analysis
The molecular weight of 3-(3-Hydroxyphenyl)propanoic acid is 182.17 g/mol . It is a member of phenols and a dihydroxy monocarboxylic acid .
科学研究应用
Chemo-Enzymatic Applications
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid shows promise in the chemo-enzymatic synthesis of chiral compounds. Zhao et al. (2014) describe its use as a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride, utilizing Porcine pancreas lipase for enzymatic preparation of its S-isomer (Zhao, Ma, Fu, & Zhang, 2014).
Optical Resolution
Shiraiwa et al. (2003) utilized 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid for the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process essential for creating optically active compounds (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).
Biosynthesis Research
Jarvis et al. (2000) discovered that 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid in certain plants. This finding highlights its role in the metabolic pathways of phenylalanine (Jarvis, Schaaf, & Oldham, 2000).
Industrial Chemical Precursor
The compound is investigated for its potential as a precursor in the production of chemicals like acrylic acid and its derivatives, as reported by Jers et al. (2019). This research emphasizes its significance in bioplastic production and other industrial applications (Jers, Kalantari, Garg, & Mijakovic, 2019).
Ecological Synthetic Methods
Ezawa et al. (2017) explored its use in the ecological preparation of dipeptides, demonstrating its application in green chemistry and sustainable production methods (Ezawa, Jung, Kawashima, Noguchi, & Imai, 2017).
Renewable Building Block
Trejo-Machin et al. (2017) and Pina et al. (2011) both investigated the use of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid as a renewable building block for materials science, specifically in the context of enhancing the reactivity of molecules for the formation of benzoxazine and as a potential eco-sustainable chemical for organic synthesis and high-performance polymers (Trejo-Machin, Verge, Puchot, & Quintana, 2017); (Pina, Falletta, & Rossi, 2011).
Enzymatic Synthesis
Brem et al. (2009) developed enzymatic procedures for the synthesis of enantiomerically enriched derivatives of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid, indicating its potential in creating specific chiral compounds (Brem, Paizs, Toșa, Vass, & Irimie, 2009).
安全和危害
属性
IUPAC Name |
3-(3-hydroxyphenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLXBLMCMACDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)
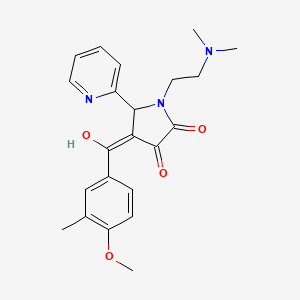
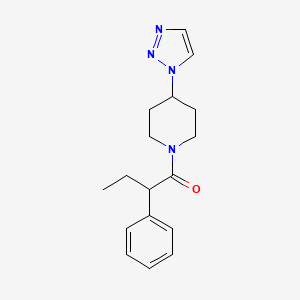
![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)
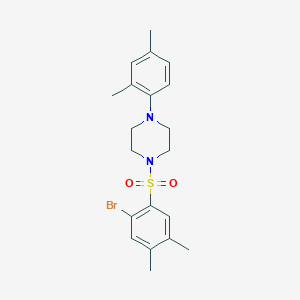
![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
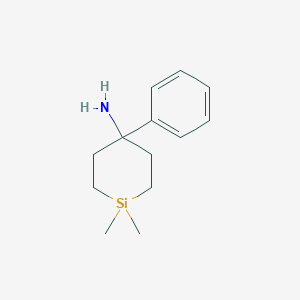
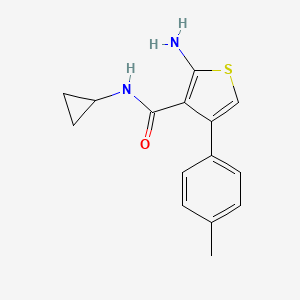
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
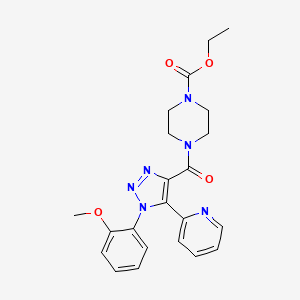
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)